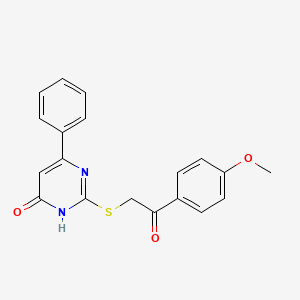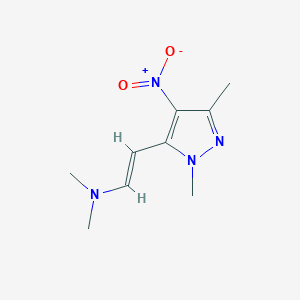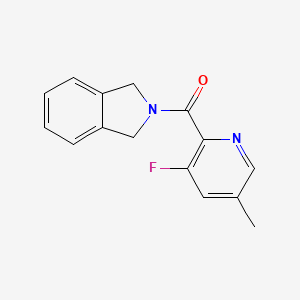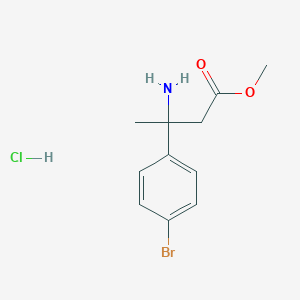![molecular formula C15H18N4O4 B2391870 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid CAS No. 2287301-86-2](/img/structure/B2391870.png)
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAA is a triazole derivative that has been synthesized through various methods and has shown promising results in different biological systems.
Mécanisme D'action
The mechanism of action of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid is not fully understood. However, studies have suggested that this compound may act as a chelating agent, binding to metal ions and forming complexes that can interact with biological systems. This compound may also interact with proteins and enzymes, altering their function and activity.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in different biological systems. In one study, this compound was shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In another study, this compound was shown to inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in biological systems.
Orientations Futures
There are several future directions for the research on 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid. One potential direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential applications in different biological systems. Additionally, the development of this compound-based dendrimers for drug delivery and gene therapy is an exciting area of research that can have significant implications for the treatment of various diseases.
Méthodes De Synthèse
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid can be synthesized through various methods, including click chemistry, which involves the reaction of an azide and an alkyne. In one study, this compound was synthesized by reacting an azido-PTA derivative with propargylamine in the presence of copper (I) bromide. The reaction resulted in the formation of this compound with a yield of 80%. Another synthesis method involves the reaction of 2-(4-bromophenyl) acetic acid with propargylamine in the presence of sodium hydride, followed by the reaction with sodium azide to yield this compound.
Applications De Recherche Scientifique
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has shown potential applications in various fields of scientific research. In one study, this compound was used as a ligand for the synthesis of a copper (II) complex, which showed promising results as an antibacterial agent. This compound has also been used as a building block for the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. In another study, this compound was used as a ligand for the synthesis of a ruthenium (II) complex, which showed promising results as an anticancer agent.
Propriétés
IUPAC Name |
2-[4-[3-(phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-14(21)10-19-9-13(17-18-19)7-4-8-16-15(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H,16,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRVVWWOLTTZSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2=CN(N=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)



![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone](/img/structure/B2391806.png)
![(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide](/img/structure/B2391807.png)
